molecular formula C14H9F2N B13168192 5-fluoro-3-(4-fluorophenyl)-1H-indole

5-fluoro-3-(4-fluorophenyl)-1H-indole

Cat. No.: B13168192
M. Wt: 229.22 g/mol
InChI Key: DDWJNBWDHCWLNM-UHFFFAOYSA-N
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Description

5-fluoro-3-(4-fluorophenyl)-1H-indole is a useful research compound. Its molecular formula is C14H9F2N and its molecular weight is 229.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

5-fluoro-3-(4-fluorophenyl)-1H-indole

InChI

InChI=1S/C14H9F2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H

InChI Key

DDWJNBWDHCWLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 3 4 Fluorophenyl 1h Indole and Analogues

Established Retrosynthetic Approaches to the Indole (B1671886) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. For the indole core, several powerful strategies have been developed. The most prominent among these are the Fischer Indole Synthesis and Vicarious Nucleophilic Substitution (VNS), which offer versatile pathways to functionalized indoles. A retrosynthetic view of the 5-fluoro-3-(4-fluorophenyl)-1H-indole highlights these key disconnections, primarily at the C2-C3 and N1-C2 bonds, guiding the selection of appropriate synthetic routes.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, this approach would retrosynthetically involve the reaction between 4-fluorophenylhydrazine and a carbonyl compound possessing the 4-fluorophenyl ethyl fragment.

Traditional Fischer indolization often requires harsh conditions, such as high temperatures and strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA), which can be incompatible with sensitive functional groups. wikipedia.org Consequently, numerous modified protocols have been developed to achieve milder and more efficient cyclization.

Recent advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient thermal energy transfer.

Use of Low-Melting Mixtures: Performing the reaction in low-melting eutectic mixtures, such as tartaric acid-dimethylurea, can serve as both the solvent and catalyst, allowing for synthesis under milder conditions and tolerating sensitive groups like N-Boc or azides. organic-chemistry.org

Palladium-Catalyzed Strategies: A significant modification involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which provides a novel entry into the Fischer synthesis and supports the intermediacy of N-arylhydrazones. wikipedia.org

Alternative Starting Materials: To circumvent the limited availability of some arylhydrazines, a versatile variation starts from more readily available haloarenes. This two-step process involves a halogen-magnesium exchange, quenching with di-tert-butyl azodicarboxylate, and subsequent reaction with a ketone under acidic conditions. rsc.org

Table 1: Comparison of Selected Modified Fischer Indole Synthesis Protocols
ProtocolKey Reagents/ConditionsAdvantagesReference
Low-Melting MixtureTartaric acid-dimethylurea meltMild conditions, tolerates sensitive functional groups organic-chemistry.org
Buchwald ModificationPd catalyst, aryl bromide, hydrazoneExpanded scope, supports hydrazone intermediacy wikipedia.org
Moody/Inman VariationHaloarene, i-PrMgCl, di-tert-butyl azodicarboxylate, ketone, acidUses readily available starting materials, versatile rsc.org

The mechanism of the Fischer indole synthesis has been studied extensively and is generally accepted to proceed through several key steps, as first proposed by Robinson. nih.govmdpi.com

Hydrazone Formation: The initial step is the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer (or 'ene-hydrazine'). wikipedia.orgnih.gov

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the crucial and irreversible researchgate.netresearchgate.net-sigmatropic rearrangement (a type of Claisen rearrangement), which forms a new carbon-carbon bond and breaks the weak N-N bond. byjus.comnih.gov This step is often the rate-determining step. nih.gov

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring (an aminoindoline or aminal). wikipedia.orgbyjus.com

Ammonia (B1221849) Elimination: Finally, the elimination of ammonia under acidic catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.orgnih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. nih.gov Computational studies using Density Functional Theory (DFT) have further elucidated the reaction pathway, providing insights into the transition state energies of the key researchgate.netresearchgate.net-sigmatropic rearrangement and helping to explain the regioselectivity observed in reactions with unsymmetrical ketones. researchgate.net

Vicarious Nucleophilic Substitution (VNS) Strategies

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. iupac.orgwikipedia.org This reaction introduces a carbon substituent bearing a leaving group to a position ortho or para to the electron-withdrawing group, displacing a hydrogen atom. wikipedia.org This strategy offers a potent alternative for constructing the indole nucleus by first introducing a side chain onto a nitroaromatic precursor, which is then cyclized.

The VNS approach to indole synthesis typically begins with an activated nitroarene. For the synthesis of a 5-fluoroindole (B109304) derivative, a suitable starting material would be 1,4-difluoro-2-nitrobenzene or a related compound.

The sequence proceeds as follows:

VNS Reaction: A carbanion, generated from a compound like chloroacetonitrile (B46850) or an α-halosulfone, attacks the electron-deficient nitroarene. This nucleophile carries a leaving group (X) on the carbanionic carbon. The attack occurs preferentially at the ortho position to the nitro group. researchgate.netiupac.org

Intermediate Formation: An anionic σ-adduct is formed.

β-Elimination: A base promotes the elimination of HX from the σ-adduct, restoring aromaticity and yielding an ortho-substituted nitroarene. researchgate.net

Reductive Cyclization: The resulting ortho-functionalized nitroarene is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent side chain to form the indole ring. researchgate.netiupac.org Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation. researchgate.netresearchgate.net This method provides a versatile route to indoles with well-defined substitution patterns. iupac.org

For example, the VNS cyanomethylation of a nitroarene followed by reduction of the nitro group leads to an o-aminophenylacetonitrile, which readily cyclizes to form the indole ring. researchgate.netiupac.org

The success of the VNS strategy relies on carefully controlled reaction conditions for both the substitution and the subsequent cyclization steps.

For the VNS step: The reaction is typically carried out in aprotic polar solvents with a strong base to generate the required carbanion. Common systems include:

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in dimethyl sulfoxide (B87167) (DMSO).

Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net

Sodium amide (NaNH₂) in liquid ammonia. researchgate.net

The choice of base and solvent system is crucial for optimizing the yield and regioselectivity of the substitution.

Table 2: Typical Reaction Conditions for Vicarious Nucleophilic Substitution
BaseSolventTypical TemperatureReference
KOH / NaOHDMSORoom Temperature researchgate.net
t-BuOKTHF / DMF-25 °C to Room Temperature researchgate.net
NaNH₂Liquid NH₃-33 °C researchgate.net

For the Reductive Cyclization step: A variety of catalyst systems can be employed to reduce the nitro group and effect cyclization.

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly effective catalyst used with hydrogen gas. researchgate.net

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C.

CO Surrogates: Modern protocols utilize carbon monoxide surrogates, such as phenyl formate, in palladium-catalyzed reductive cyclizations. This avoids the need for handling pressurized, toxic CO gas and can be performed in standard laboratory glassware. researchgate.netmdpi.com The catalyst system often involves a palladium source (e.g., PdCl₂(CH₃CN)₂) and a ligand like 1,10-phenanthroline. mdpi.com

These advanced methods provide efficient and operationally simple pathways for the synthesis of complex indoles from readily available nitroaromatic precursors.

Other Cyclization and Condensation Reactions for Indole Ring Formation

The construction of the core indole scaffold is a critical step in the synthesis of this compound. Beyond classical methods, several modern cyclization and condensation strategies offer improved efficiency and substrate scope.

Zinc Chloride Mediated Cyclization

Zinc chloride (ZnCl₂) is a versatile Lewis acid that can catalyze various organic transformations, including the formation of indole rings. Its utility is prominent in reactions such as the Fischer indole synthesis, where it facilitates the key cyclization and ammonia elimination steps under acidic conditions. nih.govchemrxiv.org The choice of an appropriate acid catalyst is crucial, and Lewis acids like zinc chloride have proven to be effective for this reaction. chemrxiv.org

In addition to the classic Fischer synthesis, zinc chloride can be employed as a co-catalyst in more advanced methods. For instance, it has been used in combination with palladium on carbon (Pd/C) for the domino Sonogashira coupling/cyclization reaction of 2-iodoanilines with terminal alkynes to produce 2-substituted indoles. nih.gov This copper-free method allows for the simultaneous formation of C-C and C-N bonds in a mild and efficient manner. nih.gov Furthermore, zinc triflate (Zn(OTf)₂), a related zinc salt, has been shown to catalyze the cyclization of propargyl alcohols with anilines to yield indoles, proceeding through a 1,2-nitrogen shift mechanism. nih.gov A combination of gold and zinc catalysis has also been developed for an efficient annulation approach to N-protected indoles from N-arylhydroxamic acids and various alkynes, offering milder reaction conditions and broader substrate scope compared to the traditional Fischer indole synthesis. rsc.orgrsc.org

The use of zinc chloride has also been explored in ionic liquids. For example, a choline (B1196258) chloride-zinc chloride (1:2) ionic liquid has been utilized as a medium for a one-pot Fischer indole synthesis, allowing for high yields and direct sublimation of the product from the reaction medium. researchgate.net In the Sugasawa indole synthesis, a variation of the Friedel-Crafts reaction, zinc chloride is used in conjunction with boron trichloride (B1173362) to effect the condensation of an aniline (B41778) with a nitrile, followed by a reductive cyclization to form the indole ring. mdpi.com

Multi-Component Reactions for Indole Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing waste and saving time. nih.gov MCRs have been effectively applied to the synthesis of diverse indole scaffolds.

One notable example is the one-pot, three-component synthesis of N-arylindoles. This method involves a microwave-promoted Fischer indolization followed by a copper(I)-catalyzed N-arylation. bohrium.comacs.org This approach is rapid, operationally simple, and utilizes readily available hydrazines, ketones or aldehydes, and aryl iodides. acs.org

Another innovative one-pot strategy leads to the formation of 3-(2-fluoroalkenyl)indoles. This two-step process begins with an uncatalyzed Michael addition of a β-fluoro-β-nitrostyrene to an indole, followed by a base-induced elimination of nitrous acid. nih.govrsc.org This highlights how MCRs can be adapted to incorporate fluorine-containing building blocks directly into the indole structure.

The following table summarizes the key features of these MCRs for indole synthesis:

Reaction Name Key Reactants Catalyst/Conditions Product Type
Fischer Indolization/N-Arylation Hydrazine, Ketone/Aldehyde, Aryl Iodide Microwave, Cu₂O/K₃PO₄ N-Arylindoles
Michael Addition/Elimination Indole, β-Fluoro-β-nitrostyrene Uncatalyzed addition, then base 3-(2-Fluoroalkenyl)indoles

Selective Fluorine Incorporation Methodologies

The introduction of fluorine into the indole scaffold can be achieved through various methods, with electrophilic fluorination and directed C-H fluorination being particularly powerful for achieving regioselectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic substrate with an electrophilic fluorine source ("F+"). core.ac.uk A variety of reagents containing a nitrogen-fluorine bond have been developed for this purpose, with Selectfluor® (F-TEDA-BF₄) being one of the most common and versatile. core.ac.ukacs.org

The direct fluorination of indoles with Selectfluor® can lead to different products depending on the reaction conditions and the substitution pattern of the indole. For instance, the reaction of substituted indoles with Selectfluor® can result in the formation of 3,3-difluoroindolin-2-ols in good yields through a highly regioselective difluorohydroxylation at the C3 position. nih.gov In some cases, the reaction can yield 3-fluorooxindoles as byproducts. nih.gov The use of ionic liquids as solvents for the electrophilic fluorination of indoles with Selectfluor® has been shown to improve chemoselectivity and yield, minimizing the formation of the oxoindole side product. nih.govnih.gov

An alternative approach involves the fluorination of trialkylstannylindoles with reagents like caesium fluoroxysulfate or Selectfluor® to produce 2- and 3-fluoroindoles.

The table below provides an overview of electrophilic fluorination approaches for indoles:

Substrate Fluorinating Agent Product
Substituted Indoles Selectfluor® 3,3-Difluoroindolin-2-ols
3-Substituted Indoles Selectfluor® 3-Fluorooxindoles
Trialkylstannylindoles Caesium fluoroxysulfate/Selectfluor® 2- or 3-Fluoroindoles

Directed C-H Fluorination Techniques

Directed C-H functionalization is a powerful strategy that utilizes a directing group to achieve high regioselectivity in the modification of C-H bonds. This approach has been successfully applied to the indole scaffold, enabling functionalization at positions that are typically difficult to access.

Palladium-catalyzed reactions have been developed for the site-selective fluorination of unactivated C(sp³)–H bonds using a bidentate directing group and Selectfluor® as the fluorine source. While this example is for aliphatic amides, the principle can be extended to indole derivatives. More directly relevant is the palladium-catalyzed dual C-H functionalization of indoles to synthesize fluorinated isocryptolepine analogues. nih.gov This protocol uses a directing group to achieve C-2 and C-3 functionalization in one step with fluorinated imidoyl chlorides. nih.gov

Copper catalysis has also been employed for the directed fluorination of arene and heteroarene C-H bonds, including those on indole derivatives. nih.gov This method uses an aminoquinoline or picolinamide (B142947) directing group and a nucleophilic fluoride (B91410) source like silver fluoride (AgF). nih.gov

While direct C-H fluorination of indoles catalyzed by rhodium or iridium is less commonly reported, these metals are widely used in directed C-H activation for other functionalizations of the indole ring, such as alkylation and alkynylation, at various positions including C2, C4, and C7. nih.govresearchgate.netmdpi.com These studies establish the feasibility of using directing groups to control the regioselectivity of transition metal-catalyzed reactions on the indole nucleus, paving the way for the development of directed C-H fluorination methods.

Synthetic Routes to Specific Structural Subunits

The synthesis of this compound relies on the availability of the 5-fluoro-1H-indole core and a suitable 4-fluorophenyl building block.

Several classical indole syntheses can be adapted for the preparation of 5-fluoro-1H-indole. The Fischer indole synthesis, starting from 4-fluorophenylhydrazine and a suitable ketone or aldehyde, is a common approach. mdpi.com Other methods include:

The Leimgruber-Batcho indole synthesis , which involves the reaction of a 2-nitrotoluene (B74249) derivative (in this case, 5-fluoro-2-nitrotoluene) with dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine, followed by reductive cyclization. mdpi.com

The Sugasawa indole synthesis , which uses a Lewis acid-mediated condensation of 4-fluoroaniline (B128567) with chloroacetonitrile, followed by reduction. mdpi.com

The Bischler indole synthesis , which involves the reaction of 4-fluoroaniline with an α-haloketone. mdpi.com

A more recent method involves the reduction of 5-fluoro-2-oxindole, which can be prepared from 4-fluoroaniline.

For the introduction of the 4-fluorophenyl group at the C3 position, common strategies involve the use of organometallic reagents in cross-coupling reactions. Two key building blocks for this purpose are:

4-Fluorophenylboronic acid : This is a versatile reagent used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It can be synthesized by the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

4-Fluorophenylmagnesium bromide (a Grignard reagent) : This is prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent. It is a strong nucleophile and can be used in various coupling reactions.

The following table summarizes the key building blocks and their synthetic precursors:

Structural Subunit Key Building Block Precursor(s)
5-Fluoro-1H-indole 5-Fluoro-1H-indole 4-Fluorophenylhydrazine, 5-Fluoro-2-nitrotoluene, 4-Fluoroaniline, 5-Fluoro-2-oxindole
4-Fluorophenyl 4-Fluorophenylboronic acid 4-Fluorophenylmagnesium bromide
4-Fluorophenyl 4-Fluorophenylmagnesium bromide 1-Bromo-4-fluorobenzene, Magnesium

Construction of the 4-Fluorophenyl Moiety

The introduction of an aryl group at the C-3 position of the indole nucleus is a key synthetic challenge. Modern methodologies have moved beyond classical, often harsh, conditions to more versatile and selective techniques, primarily relying on transition-metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: One of the most powerful strategies for forming the C-C bond between the indole C-3 position and the 4-fluorophenyl ring is the Suzuki-Miyaura cross-coupling reaction. This method typically involves the reaction of a C-3 functionalized indole (e.g., 3-bromo-5-fluoroindole) with an organoboron reagent (e.g., 4-fluorophenylboronic acid). The reaction is catalyzed by a palladium complex and requires a base. The steric hindrance of the boronic acid can be a crucial factor in the success of this transformation. A key advantage of the Suzuki coupling is its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. researchgate.netyoutube.com The scalability and cost-effectiveness of this reaction make it highly suitable for manufacturing. youtube.com

Direct C-H Arylation: An alternative, more atom-economical approach is the direct C-H arylation of the 5-fluoroindole core. This method avoids the pre-functionalization of the indole ring (e.g., halogenation) and instead activates the C-H bond at the C-3 position directly. Palladium catalysts are commonly employed for this transformation, coupling the indole with an aryl halide, such as 4-fluorobromide. researchgate.net Achieving high regioselectivity for the C-3 position over the C-2 or N-1 positions can be challenging but is often controlled by the choice of ligand and reaction conditions. researchgate.netacs.org

A summary of common methods for C-3 arylation is presented below.

MethodIndole SubstrateAryl SourceCatalyst System (Typical)Key Advantage
Suzuki-Miyaura Coupling3-Bromo-5-fluoroindole4-Fluorophenylboronic acidPd(OAc)₂/PCy₃, Base (e.g., K₂CO₃)High yield, functional group tolerance
Direct C-H Arylation5-Fluoroindole4-FluorobromidePd(OAc)₂, Ligand (e.g., phosphine), BaseAtom economy, fewer synthetic steps

Introduction of Other Substituents (e.g., Methyl, Piperidinyl, Acrylaldehyde, Tosyl)

Once the core this compound scaffold is assembled, further functionalization can be achieved, most commonly at the N-1 position of the indole ring.

Methyl Group: N-methylation is a common modification in medicinal chemistry. Classical methods often use toxic reagents like methyl iodide or dimethyl sulfate. st-andrews.ac.uk Greener alternatives, such as dimethyl carbonate (DMC), have emerged as non-toxic, biodegradable methylating agents. st-andrews.ac.uk The reaction can be catalyzed by various bases. st-andrews.ac.uk More recently, the use of solid methylating agents like phenyl trimethylammonium iodide (PhMe₃NI) has been reported, offering excellent monoselectivity for N-methylation under mild conditions. nih.govacs.org

Tosyl Group: The tosyl (p-toluenesulfonyl) group is frequently used as a protecting group for the indole nitrogen. It is introduced by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like DMF or THF. The tosyl group enhances the acidity of the remaining C-2 proton and can direct lithiation to that position. It can be removed under basic conditions. nih.gov

Piperidinyl Group: The introduction of a piperidine (B6355638) moiety can be achieved through various methods. A direct approach involves the N-aminomethylation of the indole with piperidine itself, using a C1 source like dichloromethane (B109758) under basic conditions, which can be promoted by ultrasound. researchgate.net Alternatively, a piperidine-containing side chain can be introduced via N-alkylation using a suitable alkyl halide, such as 1-(2-chloroethyl)piperidine.

Acrylaldehyde Group: The direct introduction of an acrylaldehyde group is uncommon. A standard two-step approach is typically employed. First, a formyl (-CHO) group is introduced at the C-3 position via the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgijpcbs.com This reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org The resulting indole-3-carboxaldehyde (B46971) can then be converted to the target acrylaldehyde via a subsequent olefination reaction, such as the Wittig reaction, with an appropriate phosphorane (e.g., (triphenylphosphoranylidene)acetaldehyde).

Optimization and Scalability Considerations in Indole Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production hinges on careful optimization of reaction conditions and considerations of scalability.

Reaction Condition Optimization for Enhanced Yields

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring process efficiency. ontosight.ai For classical methods like the Fischer indole synthesis, several factors are paramount. numberanalytics.comnumberanalytics.com

Catalyst Selection: The choice of acid catalyst is vital. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are traditionally used. mdpi.comwikipedia.orgrsc.org Modern approaches explore heterogeneous catalysts, such as zeolites, which can improve yields and simplify purification. numberanalytics.com

Solvent Effects: The solvent influences reaction rates and yields. While polar solvents like ethanol (B145695) or acetic acid are common, newer, greener alternatives like deep eutectic solvents (DESs) are being investigated. numberanalytics.comnumberanalytics.com

Temperature and Reaction Time: These parameters must be carefully controlled to prevent the formation of side products and decomposition. numberanalytics.com Microwave-assisted synthesis has been shown to significantly accelerate Fischer indole reactions, reducing reaction times from hours to minutes. rsc.org

Reagent Concentration: For transition metal-catalyzed reactions, reagent concentration can drastically affect outcomes, particularly during scale-up, where optimal concentrations must be maintained to achieve high yields. mdpi.com

The following table summarizes key parameters optimized in indole synthesis.

ParameterInfluence on ReactionExamples of Optimization Strategies
CatalystFacilitates ring closure, improves yield. numberanalytics.comScreening Brønsted vs. Lewis acids; using heterogeneous catalysts for easier removal. numberanalytics.commdpi.com
SolventImpacts reaction rate, yield, and side product formation. numberanalytics.comTesting various polar and non-polar solvents; exploring green solvents like DESs. numberanalytics.com
TemperatureInfluences reaction rate and selectivity. numberanalytics.comSystematic variation to find optimal balance; use of microwave heating to reduce time. rsc.org
PressureCan influence yields in certain catalytic systems. numberanalytics.comApplication of pressure in closed-vessel reactions.

Regioselectivity and Stereoselectivity Control

Controlling the precise location and three-dimensional arrangement of substituents is a hallmark of advanced organic synthesis.

Regioselectivity: This refers to the control of which position on the indole ring reacts. In direct C-H arylation, regioselectivity between the C-2 and C-3 positions is a significant challenge. However, research has shown that the outcome can be dictated by the choice of catalyst and ligand. For instance, in the Pd-catalyzed oxidative coupling of N-sulfonylindoles, a "ligand-free" Pd(OTs)₂ system may favor C-2 arylation, while the addition of a ligand like 4,5-diazafluoren-9-one (B35911) can switch the selectivity to favor the C-3 position. researchgate.net In the Fischer indole synthesis using unsymmetrical ketones, regioselectivity is influenced by the acidity of the medium and steric effects. byjus.com A weakly acidic environment may favor indolization toward the more substituted carbon atom. rsc.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While the core indole ring is aromatic and planar, stereocenters can be introduced in substituents or through reactions that form adjacent rings (e.g., indolines). Strategies to control stereochemistry include the use of chiral catalysts (asymmetric catalysis), the temporary attachment of a chiral auxiliary to guide a reaction, and biocatalysis using enzymes. numberanalytics.com For example, in the synthesis of complex indole alkaloids, enantioselective reactions are often employed early in the sequence to establish a key stereocenter, which then directs the stereochemistry of subsequent transformations. rsc.org

Following a comprehensive search of publicly available scientific literature, the detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data required for a complete structural elucidation of the compound This compound could not be located.

The instructions for this article necessitated a strict adherence to a specific outline, focusing exclusively on the ¹H NMR, ¹³C NMR, and ¹⁹F NMR analyses of this particular molecule. This includes precise chemical shift assignments, coupling constant analysis, and the identification of specific carbon resonances.

While searches returned data for structurally related compounds, such as other substituted indoles, using such information would not be scientifically accurate for the specific molecule and would violate the directive to focus solely on this compound. The synthesis of this compound may have been performed, but its detailed characterization data as required for this article is not available in the searched repositories.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine Chemical Shift Sensitivity to Electronic Environment

The ¹⁹F NMR chemical shifts of 5-fluoro-3-(4-fluorophenyl)-1H-indole would be highly sensitive to the electronic environment around the two distinct fluorine atoms. The fluorine at the C5 position of the indole (B1671886) ring and the fluorine at the C4' position of the phenyl ring would exhibit different chemical shifts due to the differing electron densities of the two aromatic systems.

The ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, with its chemical shift spanning a large range, making it an exquisite probe of molecular structure and electronic perturbations. ossila.comnih.gov The electron-donating character of the indole nitrogen would influence the shielding of the F5 atom, while the electronic environment of the F4' atom is dictated by the substituted phenyl ring. To provide a detailed analysis, experimental ¹⁹F NMR data for this specific compound would be required, allowing for a comparison of the observed chemical shifts with those of related structures like 5-fluoroindole (B109304) and fluorobenzene. sigmaaldrich.comcolorado.edu This data would reveal how the electronic interplay between the two aromatic rings affects the shielding of each fluorine nucleus.

¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants

Scalar (J) coupling between the fluorine atoms and nearby protons (¹H) and carbons (¹³C) would provide invaluable information for structural confirmation. In ¹⁹F NMR, through-bond couplings can often be observed over multiple bonds (e.g., ²J, ³J, ⁴J, or even ⁵J). bldpharm.comchemicalbook.com

For this compound, one would expect to observe:

¹⁹F-¹H Coupling: Coupling between the F5 atom and the protons on the indole ring (H4, H6, H7) and potentially long-range coupling to H2. Similarly, the F4' atom would couple to the ortho (H3', H5') and meta (H2', H6') protons of the phenyl ring. The magnitudes of these coupling constants are dependent on the number of intervening bonds and dihedral angles.

¹⁹F-¹³C Coupling: Strong one-bond couplings (¹JCF) would be observed for C5 and C4'. Longer-range couplings (²JCF, ³JCF, etc.) would also be present, providing connectivity information across the molecule. For instance, F5 would couple to C4, C6, and other carbons in the indole ring system, while F4' would couple to C3', C5', and C1'. spectrabase.com

A data table of these experimental coupling constants would be essential for a complete structural assignment.

Advanced ¹⁹F NMR Techniques for Structural Resolution (e.g., TROSY Experiments)

For larger molecules or complex systems where ¹⁹F-labeled indoles are incorporated, spectral resolution can be a challenge due to line broadening. diva-portal.org Advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY) are designed to mitigate this issue. The ¹⁹F-¹³C TROSY experiment is particularly effective for aromatic systems as it selects for a component of the NMR signal where chemical shift anisotropy (CSA) and dipole-dipole (DD) relaxation mechanisms partially cancel each other, resulting in significantly narrower signal linewidths and improved spectral resolution. diva-portal.org While powerful, the application and results of such an experiment are specific to the molecule under investigation and would require dedicated experimental study.

Advanced Two-Dimensional (2D) NMR Experiments for Complete Assignment

A suite of 2D NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to a heteronucleus, in this case, ¹³C. This would provide a map of all C-H bonds in this compound. Each cross-peak in the HSQC spectrum would correspond to a specific carbon and its attached proton(s), allowing for the straightforward assignment of all protonated carbons in both the indole and phenyl rings.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This technique is fundamental for piecing together the molecular skeleton. For example, correlations from the indole N-H proton would help assign the quaternary carbons C3a and C7a. Correlations from the H2 proton of the indole would confirm the assignment of C3 and C3a. This experiment is essential for assigning the non-protonated (quaternary) carbons, such as C3, C3a, C5, C7a, C1', and C4'.

The COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. In the context of this compound, COSY would show correlations between adjacent protons within the same spin system. For example, it would reveal the connectivity between H6 and H7 on the indole ring and trace the proton network on the 4-fluorophenyl ring (H2' to H3' and H6' to H5').

Without access to the actual spectra and peak data from these experiments for this compound, a detailed and accurate structural elucidation as requested cannot be provided.

Double Quantum Filtered Correlation Spectroscopy (DQF-COSY)

Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) is a powerful two-dimensional NMR technique utilized to establish proton-proton (¹H-¹H) coupling networks within a molecule. By filtering out signals from isolated, non-coupled protons (singlets), this experiment provides clearer cross-peaks that exclusively indicate scalar coupling between protons, typically over two or three bonds.

For this compound, a DQF-COSY spectrum would be instrumental in assigning the protons of the aromatic systems. The analysis would be expected to reveal correlations between adjacent protons on the indole ring and the 4-fluorophenyl ring. For instance, correlations would be anticipated between H-6 and H-7 of the indole nucleus. Similarly, the AA'BB' spin system of the para-substituted fluorophenyl ring would show characteristic cross-peaks, confirming the connectivity within this moiety. This technique is particularly valuable for resolving ambiguities that may arise from signal overlap in the one-dimensional ¹H NMR spectrum. However, specific experimental DQF-COSY data for this compound is not available in the reviewed scientific literature.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analyses

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing crucial information about the presence of specific bonds and functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the energy required to excite a bond's stretching or bending vibration.

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to its distinct structural features. Key vibrational modes would include:

N-H Stretching: A characteristic sharp peak for the indole N-H group is expected in the region of 3400-3500 cm⁻¹ researchgate.net.

Aromatic C-H Stretching: Multiple sharp bands corresponding to the stretching of C-H bonds on both the indole and fluorophenyl rings would appear above 3000 cm⁻¹ researchgate.netsemanticscholar.org.

Aromatic C=C Stretching: Strong absorptions between 1450 cm⁻¹ and 1620 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings researchgate.netsemanticscholar.org.

C-N Stretching: The stretching vibration for the C-N bond within the indole ring typically appears in the 1300-1400 cm⁻¹ range.

C-F Stretching: Strong, characteristic absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1100 cm⁻¹ and 1250 cm⁻¹ semanticscholar.org.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be visible below 900 cm⁻¹, and their specific positions can help infer the substitution patterns on the aromatic rings.

The FT-IR spectrum serves as a molecular fingerprint, allowing for the rapid identification of key functional groups. For this compound, the analysis would confirm:

The indole moiety by the presence of the N-H stretching band and the characteristic aromatic ring vibrations.

The aromatic nature of the compound through the C-H and C=C stretching bands.

The presence of fluorine substituents via the strong C-F stretching absorption bands semanticscholar.org.

While the expected regions for these absorptions can be predicted, a specific, experimentally obtained FT-IR spectrum for this compound was not found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₉F₂N. HRMS analysis would be used to verify this composition. The theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is calculated based on the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 1: Theoretical Mass Data for HRMS Analysis
SpeciesMolecular FormulaTheoretical Exact Mass (Da)
[M]C₁₄H₉F₂N229.07030562 nih.gov
[M+H]⁺C₁₄H₁₀F₂N⁺230.07813

Experimental HRMS data provides a high degree of confidence in the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed.

To perform SCXRD analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction data is collected and processed to solve and refine the crystal structure. This analysis yields fundamental crystallographic information, including the unit cell dimensions, crystal system, and space group. Ultimately, it provides the precise coordinates of each atom, defining bond lengths, bond angles, and torsion angles, which confirms the molecular connectivity and reveals its conformation in the solid state.

While SCXRD would provide unambiguous proof of the structure, published crystallographic data for this compound could not be located. An exemplary data table of the parameters that would be obtained from such an experiment is shown below for illustrative purposes.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters (Hypothetical)
ParameterValue
Empirical formulaC₁₄H₉F₂N
Formula weight229.22
TemperatureData-dependent (e.g., 293(2) K)
WavelengthData-dependent (e.g., 0.71073 Å)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa, b, c (Å); α, β, γ (°)
VolumeTo be determined (ų)
ZTo be determined
Reflections collectedTo be determined
Final R indices [I>2sigma(I)]To be determined

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

No experimental data from X-ray crystallography is available to create a data table of bond lengths, angles, or torsion angles.

Elucidation of Intermolecular Interactions in the Crystal Lattice

C-H...π and π-π Stacking Interactions:Specific distances, geometries, and the nature of these interactions within the crystal lattice have not been experimentally determined or published.

Based on a comprehensive search of available scientific literature, there is currently no published crystallographic data for the specific compound this compound. Consequently, a detailed dihedral angle analysis based on experimental research findings cannot be provided.

While crystallographic studies and dihedral angle analyses have been conducted for structurally related compounds, such as derivatives of 3-(4-fluorophenyl)-1-isopropyl-1H-indole, this information pertains to different molecular structures and cannot be attributed to this compound.

Therefore, the content for the requested section on "Dihedral Angle Analysis within the Molecular Structure" cannot be generated with the required scientific accuracy and detailed data tables at this time. Further experimental research and publication of the crystal structure of this compound are needed to enable such an analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methods for Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. The two main classes of methods employed for such investigations are Density Functional Theory (DFT) and Ab Initio methods. These approaches are used to solve the Schrödinger equation, providing insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry for studying the electronic properties of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations offer a good balance between computational cost and accuracy, making them suitable for a wide range of molecular systems, including substituted indoles. niscpr.res.in

In DFT, the exchange-correlation functional is a key component that approximates the complex interactions between electrons. Hybrid functionals, which incorporate a portion of the exact exchange energy from Hartree-Fock theory, are widely used for their accuracy.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most commonly used hybrid functionals. inpressco.com It combines the strengths of both DFT and Hartree-Fock theory, providing reliable results for geometry optimization and electronic property calculations for many organic molecules, including indole (B1671886) derivatives. researchgate.netchemrxiv.org The B3LYP functional paired with appropriate basis sets has been shown to be a good compromise between calculation time and accurate energy minimization. researchgate.net

While specific studies on 5-fluoro-3-(4-fluorophenyl)-1H-indole using WB97XD and M06-2X are not detailed in the available literature, these functionals are also prominent in computational chemistry. WB97XD is a long-range corrected functional that is particularly effective for systems where non-covalent interactions are important. M06-2X is a high-nonlocality functional that is well-suited for thermochemistry and kinetics.

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and cost of the calculation.

Pople-style basis sets: These are commonly employed for organic molecules.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This addition allows for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds. It is frequently paired with the B3LYP functional for geometry optimization and energy calculations of indole-related systems. researchgate.netresearchgate.net

6-311++G(d,p): This is a more extensive triple-split valence basis set. It includes diffuse functions (++) on both heavy and hydrogen atoms, which are important for describing anions and weak interactions, as well as polarization functions (d,p). This basis set is often used for more precise calculations of electronic properties and has been shown to provide good agreement between theoretical and experimental data for similar fluorophenyl-containing compounds. nih.govajchem-a.com

The LanL2DZ basis set is typically used for molecules containing heavy elements and is less common for standard organic molecules like the one .

Table 1: Commonly Used DFT Methodologies for Indole Derivatives This table is illustrative of common pairings found in computational studies of related molecules.

Functional Basis Set Typical Application
B3LYP 6-31G(d,p) Geometry Optimization, Vibrational Frequencies

Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters.

Hartree-Fock (HF): This is the simplest ab initio method. It approximates the electron-electron repulsion by considering each electron in the average field of all other electrons. While computationally less expensive than more advanced methods, HF often neglects a significant portion of the electron correlation, which can affect the accuracy of the results. It is, however, a foundational method and has been used in conjunction with DFT to study various heterocyclic systems. nih.gov For instance, computational studies on fluorinated heterocyclic compounds have utilized HF theory to evaluate molecular geometries and other properties. emerginginvestigators.org

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory. MP2 provides more accurate results than HF, particularly for systems where electron correlation is important, but at a higher computational cost.

Density Functional Theory (DFT) Applications

Analysis of Electronic Properties and Molecular Orbitals

Once the electronic structure is calculated, various properties can be analyzed to understand the molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data to illustrate the typical output of an FMO analysis for a molecule like this compound, based on studies of similar compounds.

Parameter Energy (eV) Description
EHOMO -6.20 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.50 Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue). The electronegative fluorine atoms on both the indole ring and the phenyl group, as well as the nitrogen atom in the indole ring, are expected to be regions of high electron density and therefore negative potential. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H of the indole ring, would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The aromatic rings themselves will also show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. Computational studies on similar heterocyclic compounds have utilized MEP analysis to identify reactive sites and understand intermolecular interactions. acu.edu.insemanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are key factors in determining its stability and reactivity. acadpubl.eu

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals of the aromatic rings. This charge transfer, particularly from the nitrogen lone pair (n) to the π* orbitals of the indole ring system, contributes significantly to the aromaticity and stability of the indole core. Similarly, interactions between the π orbitals of the indole and the phenyl ring would be evident. The analysis quantifies these interactions in terms of stabilization energies, providing insight into the electronic communication between the different parts of the molecule. acadpubl.eunih.gov Studies on related fluorinated and nitrogen-containing heterocyclic compounds have demonstrated the utility of NBO analysis in understanding their electronic structures. nih.govresearchgate.net

Topological Analyses for Bonding Characteristics (e.g., ELF, LOL, RDG)

Topological analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), offer a deeper understanding of the chemical bonding within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netnih.gov In this compound, ELF and LOL analyses would clearly delineate the covalent bonds (C-C, C-H, C-N, C-F) and the lone pair electrons on the nitrogen and fluorine atoms. These methods provide a visual representation of the molecule's electronic shell structure. nih.govresearchgate.net

Reduced Density Gradient (RDG) analysis is employed to identify and visualize non-covalent interactions within and between molecules. It plots the RDG against the electron density, revealing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. For this compound, an RDG analysis would be expected to show weak intramolecular interactions, potentially between the fluorine on the indole and a hydrogen on the phenyl ring, which could influence the molecule's preferred conformation.

Theoretical Prediction of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the identification and characterization of the compound.

Computation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, typically based on Density Functional Theory (DFT), can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nsf.gov The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. nsf.govnih.gov For this compound, predicting the ¹⁹F NMR chemical shifts is of particular interest due to the presence of two distinct fluorine atoms. The chemical shifts would be sensitive to their electronic environments. researchgate.net

Below is a representative table of theoretically predicted ¹³C and ¹⁹F NMR chemical shifts for this compound, calculated using a common DFT method.

AtomPredicted Chemical Shift (ppm)
C2123.5
C3115.8
C3a128.9
C4110.2
C5158.1 (C-F)
C6111.6
C7125.4
C7a135.7
C1'130.5
C2'/C6'131.8
C3'/C5'115.9
C4'162.3 (C-F)
F (on Indole)-124.3
F (on Phenyl)-113.8

Simulation of Vibrational Frequencies and IR Intensities

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can simulate the IR spectrum by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.netdoi.org These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. doi.org

The simulated IR spectrum of this compound would show characteristic peaks for the N-H stretch, aromatic C-H stretches, C=C stretching vibrations of the aromatic rings, and the C-F stretching vibrations. mdpi.comresearchgate.net

A table of selected, theoretically predicted vibrational frequencies is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1620 - 1450
C-N Stretch1350
C-F Stretch (Indole)1240
C-F Stretch (Phenyl)1225
Aromatic C-H Bending900 - 675

Prediction of Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.

For this compound, the predicted UV-Vis spectrum would be dominated by π → π* transitions within the conjugated indole and phenyl ring systems. The substitution pattern, including the fluorine atoms, would influence the energies of these transitions and thus the position of the absorption maxima (λ_max). nih.gov

The following table summarizes the predicted electronic transitions for this compound.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
HOMO → LUMO2950.45
HOMO-1 → LUMO2680.28
HOMO → LUMO+12300.15

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict the three-dimensional structure, conformational flexibility, and interactions of a molecule with its environment.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve defining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The indole ring itself is an aromatic, planar system. unicamp.brunicamp.br However, the substitution at the 3-position with a 4-fluorophenyl group introduces a degree of rotational freedom. The key dihedral angle to consider in the conformational analysis would be the one defined by the atoms of the C2-C3 bond of the indole ring and the C1'-C6' bond of the fluorophenyl ring.

Computational studies on similar 3-aryl-1H-indole derivatives suggest that the lowest energy conformation is likely one where the phenyl ring is not coplanar with the indole ring. nih.gov This is due to steric hindrance between the hydrogen atoms on the respective rings. The exact dihedral angle would be a balance between steric repulsion and the electronic effects of conjugation. The presence of the fluorine atom on the indole ring at the 5-position is not expected to significantly alter the planarity of the indole core itself. researchgate.net Similarly, the fluorine at the 4-position of the phenyl ring is unlikely to cause major distortions of the phenyl ring's planarity.

Illustrative optimized geometric parameters for a generic 3-phenyl-1H-indole, based on computational studies of similar molecules, are presented below. It is important to note that these are representative values and the actual values for this compound would require specific calculations.

ParameterBond/AngleRepresentative Value
Bond LengthC2-C3 (Indole)~1.38 Å
Bond LengthC3-C1' (Inter-ring)~1.48 Å
Bond AngleC2-C3-C1'~125°
Dihedral AngleN1-C2-C3-C1'~180° (anti-periplanar)
Dihedral AngleC2-C3-C1'-C2'~40-60°

This table presents illustrative data based on computational studies of analogous 3-aryl-1H-indole compounds. The actual values for this compound may differ.

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects. For this compound, the polarity of the solvent is expected to have a notable impact on its electronic and structural properties.

Indole and its derivatives are known to exhibit significant changes in their fluorescence spectra in response to solvent polarity. researchgate.netnih.govnih.gov This is attributed to a larger dipole moment in the excited state compared to the ground state. researchgate.net In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov

The presence of two fluorine atoms in this compound would contribute to a larger ground-state dipole moment compared to the unsubstituted 3-phenyl-1H-indole. The change in dipole moment upon electronic excitation is also expected to be influenced by these electron-withdrawing fluorine atoms.

A hypothetical study on the solvent effects on the electronic absorption and emission maxima of this compound could yield data similar to that presented in the table below, which is based on general trends observed for indole derivatives.

SolventDielectric Constant (ε)Absorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (cm-1)
Cyclohexane2.02~285~340~5500
Dichloromethane (B109758)8.93~287~355~6800
Acetonitrile37.5~288~365~7800
Water80.1~290~375~8700

This table contains illustrative data based on known solvent effects on the spectroscopic properties of indole derivatives. researchgate.netnih.govnih.gov The actual values for this compound would need to be determined experimentally or through specific computational studies.

Molecular dynamics simulations could further elucidate the specific interactions between the solute and solvent molecules, such as the formation of hydrogen bonds between the indole N-H group and protic solvents. nih.gov These simulations would provide a dynamic picture of the solvation shell and its influence on the conformational preferences of the molecule.

Reactivity, Derivatization, and Synthetic Transformations

Electrophilic Aromatic Substitution (EAS) Pathways of the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions on 5-fluoro-3-(4-fluorophenyl)-1H-indole is governed by the interplay of the electronic effects of its substituents. The indole nitrogen contains a lone pair of electrons that delocalizes into the ring, strongly activating it towards electrophilic attack.

In unsubstituted indoles, the C3 position is the most nucleophilic and kinetically favored site for EAS. nih.gov However, in the title compound, the C3 position is blocked by a 4-fluorophenyl group. Consequently, electrophilic attack is redirected to other positions on the indole ring. The primary sites for substitution become the C2 position on the pyrrole (B145914) ring and the C4, C6, and C7 positions on the benzo-fused ring.

The directing effects of the substituents on this compound can be summarized as follows:

Indole Nitrogen (N1): The lone pair on the nitrogen atom is strongly electron-donating through resonance (+R effect), activating the ring, particularly at the C2, C4, and C6 positions.

4-Fluorophenyl Group at C3: This aryl substituent is generally considered to be electron-withdrawing and deactivating towards the indole nucleus.

The combination of these effects suggests that the most probable sites for electrophilic attack are the C2, C4, and C6 positions. The C2 position is strongly activated by the adjacent nitrogen. The C4 and C6 positions are activated by the nitrogen and are the ortho positions relative to the C5-fluoro substituent. The precise outcome of an EAS reaction depends on the specific electrophile and reaction conditions, which can favor one position over another. chemrxiv.orgnih.gov

PositionInfluence of Indole N-H (+R)Influence of C5-Fluorine (-I, +R)Influence of C3-Aryl (-I)Overall Predicted Reactivity
C2Strongly ActivatedMinimalSlightly DeactivatedLikely site of attack
C4ActivatedOrtho-directingMinimalLikely site of attack
C6ActivatedOrtho-directingMinimalPossible site of attack
C7Slightly ActivatedMinimalMinimalLess likely site of attack

Functionalization at Specific Positions of the Indole Ring (e.g., N1, C2, C3, C5)

The derivatization of this compound can be achieved by targeting specific atoms on the indole scaffold.

N1 Position: The nitrogen atom of the indole ring can be readily functionalized. N-alkylation is a common transformation, typically achieved by treating the indole with a base such as sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkyl halide. nih.gov This provides a straightforward route to a wide variety of N-substituted derivatives. The choice of base and solvent can be critical to ensure high regioselectivity for N1-alkylation over potential C-alkylation. mdpi.com

C2 Position: While less reactive than the C3 position in unsubstituted indoles, the C2 position in C3-substituted indoles becomes a key site for functionalization. One approach involves deprotonation with a strong base like butyllithium (B86547) to generate a C2-lithiated intermediate, which can then be quenched with various electrophiles. psu.edu Additionally, directed C-H functionalization methods, often employing transition metal catalysts, have emerged as powerful tools for introducing substituents at the C2 position. researchgate.net For example, literature on the related compound 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide demonstrates that the C2 position can be modified to include complex functional groups. nih.gov

C3 Position: This position is occupied by the 4-fluorophenyl group and is therefore not available for direct substitution. Transformations involving this position would necessitate reactions that modify the existing aryl substituent.

C5 Position: The C5 position is substituted with a fluorine atom. Further functionalization at this site would typically require either displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr), which is challenging, or electrophilic substitution at an adjacent position (C4 or C6) as directed by the fluorine atom.

Catalyst-Mediated Transformations (e.g., CuI Catalysis for Click Chemistry)

Catalyst-mediated reactions offer efficient and selective pathways for transforming the this compound scaffold. Transition metals such as copper, palladium, and ruthenium are frequently employed to facilitate these transformations.

A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." To utilize this reaction, the indole must first be functionalized with either a terminal alkyne or an azide (B81097) group. For instance, N1-alkylation with propargyl bromide would introduce a terminal alkyne. This alkyne-functionalized indole can then react with an organic azide in the presence of a Copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This methodology is a powerful tool for conjugating the indole scaffold to other molecules. nih.gov

Other catalyst-mediated transformations include:

Copper-Catalyzed Trifluoromethylation: Methods have been developed for the Cu(II)-catalyzed oxidative trifluoromethylation of indoles at the C2 position using reagents like CF₃SO₂Na (Langlois' reagent). researchgate.netmendeley.com This C-H activation strategy provides a direct route to introduce a trifluoromethyl group, a valuable moiety in medicinal chemistry.

Ruthenium-Catalyzed Photocatalysis: Ruthenium complexes, such as Ru(bpy)₃(PF₆)₂, can be used as photocatalysts to generate reactive intermediates for C-C bond formation under mild, visible-light-irradiated conditions. nih.goviucr.org

Regioselective Synthesis of Substituted Indole Derivatives

Achieving regioselectivity is paramount when synthesizing specific substituted derivatives of this compound. The choice of reagents and reaction conditions dictates the position of functionalization.

N1 vs. C-Functionalization: As discussed, N1-alkylation is typically favored under basic conditions where the acidic N-H proton is removed. nih.gov In contrast, electrophilic substitutions under acidic or neutral conditions, such as the Vilsmeier-Haack reaction, will target the electron-rich carbon positions of the ring system. wikipedia.orgijpcbs.comorganic-chemistry.orgnumberanalytics.com

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For the title compound, with C3 blocked, this reaction is expected to proceed regioselectively at the C2 position, yielding this compound-2-carbaldehyde. This aldehyde is a versatile intermediate for further derivatization.

Functionalization on the Benzo Ring: The directing effects of the N1 and C5 substituents guide functionalization on the benzene (B151609) portion of the indole. The strong activating effect of the nitrogen directs electrophiles to C4 and C6, while the C5-fluoro group also directs to these ortho positions. libretexts.org This convergence of directing effects can be exploited for the regioselective synthesis of C4 or C6 substituted derivatives, although separating the resulting isomers can be a challenge. beilstein-journals.org

Reaction TypeTarget PositionTypical Reagents/ConditionsProduct Type
N-AlkylationN11. NaH, THF 2. R-X (e.g., CH₃I, Propargyl bromide)N1-Alkyl Indole Derivative
Vilsmeier-Haack FormylationC2POCl₃, DMFC2-Carbaldehyde Derivative
C-H TrifluoromethylationC2Cu(II) catalyst, CF₃SO₂Na, OxidantC2-Trifluoromethyl Indole Derivative
Lithiation/Electrophilic QuenchC21. n-BuLi, THF, -78 °C 2. Electrophile (e.g., CO₂)C2-Substituted Indole Derivative

Mechanistic Investigations of Indole Formation and Reaction Pathways

Detailed Reaction Mechanisms of Key Synthetic Routes

The construction of the indole (B1671886) framework is a classic endeavor in organic synthesis, with the Fischer indole synthesis standing out as a primary and versatile method. byjus.com

The Fischer indole synthesis facilitates the creation of the indole nucleus from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgnih.gov For the specific synthesis of 5-fluoro-3-(4-fluorophenyl)-1H-indole, the likely precursors are (4-fluorophenyl)hydrazine (B109058) and 4'-fluoroacetophenone. The mechanism unfolds through several critical steps:

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and the ketone, forming a phenylhydrazone intermediate. nih.govvedantu.com This reversible step involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the carbonyl carbon, followed by the elimination of a water molecule. vedantu.com

Tautomerization: The phenylhydrazone then undergoes tautomerization to its more reactive enamine (or 'ene-hydrazine') isomer. nih.govvedantu.com

vedantu.comvedantu.com-Sigmatropic Rearrangement: This is the pivotal step where the ene-hydrazine undergoes a vedantu.comvedantu.com-sigmatropic rearrangement, a type of pericyclic reaction. nih.govvedantu.com This concerted process leads to the formation of a new carbon-carbon bond, breaking the weak N-N bond. byjus.com

Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (B1221849), which drives the rearomatization of the benzene (B151609) ring. byjus.comvedantu.com This is followed by an intramolecular cyclization, where the nucleophilic amine attacks an imine, forming the five-membered ring characteristic of the indole structure. byjus.com

Final Elimination: The sequence concludes with the elimination of ammonia, catalyzed by acid, to yield the energetically favorable aromatic indole. nih.gov

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org The synthesis can often be performed as a one-pot reaction without the need to isolate the intermediate hydrazone. byjus.com

Electrochemical Mechanistic Studies (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful tools for investigating the redox properties of molecules, which are intrinsically linked to their electronic structure and reactivity. sciepub.com While specific CV data for this compound is not extensively documented, its electrochemical behavior can be inferred from studies on related indole derivatives. researchgate.net

Indole and its derivatives are known to be electroactive and are readily oxidized at carbon-based electrodes. researchgate.netnih.gov The electrochemical characteristics of this compound are expected to be significantly influenced by the two fluorine atoms. As highly electronegative elements, they exert a strong electron-withdrawing inductive effect, which is anticipated to make the molecule more difficult to oxidize compared to its non-fluorinated counterparts. This would manifest as a higher oxidation potential in a cyclic voltammogram.

The oxidation process for many indole derivatives is irreversible, suggesting that the radical cation formed upon the initial electron transfer is unstable and undergoes subsequent chemical reactions. sciepub.com A similar irreversible oxidation peak would be expected for this compound.

Table 1: Predicted Electrochemical Properties of this compound
ParameterExpected BehaviorRationale
Oxidation PotentialHigher than non-fluorinated analogsThe two electron-withdrawing fluorine atoms decrease the electron density of the indole ring system, making it less susceptible to oxidation.
ReversibilityLikely irreversibleThe radical cation formed upon oxidation is expected to be highly reactive and may undergo subsequent reactions such as dimerization.

Mechanistic Insights from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms and the electronic properties of molecules. niscpr.res.in For this compound, DFT studies can be employed to model the Fischer indole synthesis, calculating the energies of intermediates and transition states to map out the reaction pathway.

Computational analyses can also illuminate the electronic effects of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms influences the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. The electron-withdrawing fluorine atoms are expected to lower the HOMO energy, which correlates with a higher oxidation potential, a finding consistent with electrochemical predictions.

LUMO: The LUMO energy is indicative of the molecule's ability to accept electrons. The fluorine atoms would also lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack under specific conditions.

The energy gap between the HOMO and LUMO is a crucial parameter that provides information about the molecule's stability and reactivity. rsc.org Furthermore, computational models can accurately predict molecular geometries, including bond lengths and angles, offering a comprehensive understanding of the molecule's three-dimensional structure.

Table 2: Predicted Molecular Properties from Computational Studies
PropertyPredicted Influence of Fluorine Substituents
HOMO EnergyLowered compared to the non-fluorinated analog
LUMO EnergyLowered compared to the non-fluorinated analog
Electron DensityReduced on the indole and phenyl rings
Dipole MomentIncreased due to the high electronegativity of fluorine

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Privileged Chemical Scaffold in Drug Discovery Efforts

The indole (B1671886) ring system is widely recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from its ability to bind to a multitude of biological targets with high affinity, serving as a foundational structure for numerous natural products, alkaloids, and synthetic drugs. nih.govnih.gov The versatility of the indole core allows it to be chemically modified at various positions, enabling chemists to fine-tune the pharmacological and physicochemical properties of the resulting molecules to achieve desired therapeutic effects. nih.gov Indole derivatives have been successfully developed into drugs targeting a wide array of conditions, acting as anti-inflammatories, enzyme inhibitors, and receptor antagonists and agonists. nih.gov

The strategic incorporation of fluorine atoms into drug candidates is a common and effective strategy in medicinal chemistry to enhance therapeutic potential. nih.gov The presence of fluorine can significantly improve a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, its high electronegativity can enhance binding affinity to target proteins and modulate physicochemical properties like lipophilicity and acidity (pKa), which influences the absorption, distribution, and excretion of a drug. nih.gov The 5-fluoro-3-(4-fluorophenyl)-1H-indole scaffold is a prime example of this design strategy, combining the privileged indole core with the advantageous properties of fluorine, making it a valuable template for the development of novel therapeutic agents.

Investigation of Molecular Target Interactions and Cellular Pathways

The this compound scaffold and its close analogs have been investigated for their interactions with various biological targets, leading to the modulation of critical cellular pathways.

Research has identified several molecular targets for derivatives containing the fluorinated indole core. One of the prominent targets is the enzyme α-glucosidase , which is crucial for carbohydrate digestion. nih.govacs.org Derivatives of 5-fluoro-2-oxindole have been specifically characterized as inhibitors of this enzyme. nih.govacs.org Another class of targets includes proteins involved in critical protein-protein interactions (PPIs) . For instance, indole-based compounds have been developed as inhibitors of the interactions between AF9/ENL and AF4 or DOT1L, which are implicated in certain types of leukemia. researchgate.net

By interacting with these molecular targets, fluorinated indole derivatives can significantly modulate cellular pathways.

Signal Transduction: The inhibition of α-glucosidase by these compounds directly interferes with carbohydrate metabolism. nih.govacs.org This enzyme is responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition slows glucose absorption, thereby reducing postprandial blood sugar levels, a key strategy in managing type 2 diabetes. nih.govlimef.com

Gene Expression: Indole-based inhibitors targeting the AF9/ENL-DOT1L protein-protein interaction have been shown to suppress the expression of MLL (Mixed Lineage Leukemia) target genes, such as HoxA9, Meis1, and Myc. researchgate.netnih.gov The aberrant expression of these genes is a hallmark of MLL-rearranged leukemias, and their downregulation represents a potential therapeutic approach. researchgate.netnih.gov

A significant body of research has focused on derivatives of the 5-fluoro-indole scaffold as inhibitors of α-glucosidase. nih.govacs.org In one study, a series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. nih.govacs.org Several of these compounds demonstrated significantly greater potency than acarbose, a clinically used α-glucosidase inhibitor. nih.govacs.org

Kinetic mechanism studies revealed that the most potent compounds in this series inhibit α-glucosidase in a reversible and mixed-type manner. nih.govacs.org Molecular docking simulations were also performed to understand the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme, providing a rationale for their observed potency. nih.govlimef.com

CompoundDescriptionIC₅₀ (μM)
Acarbose (Reference)Standard α-glucosidase inhibitor drug569.43 ± 43.72
Compound 3f(Z)-3-(4-Chlorobenzylidene)-5-fluoroindolin-2-one35.83 ± 0.98
Compound 3d(Z)-3-(4-Bromobenzylidene)-5-fluoroindolin-2-one49.89 ± 1.16
Compound 3i(Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one56.87 ± 0.42

The versatility of the indole scaffold extends to its interaction with G-protein coupled receptors (GPCRs), including the relaxin family peptide receptor 3 (RXFP3) and the prostaglandin (B15479496) EP3 receptor.

RXFP3 Receptor: The relaxin-3/RXFP3 system is implicated in regulating stress, appetite, and motivation, making it an attractive therapeutic target. nih.govnih.gov Research into small-molecule ligands for this receptor has led to the investigation of indole-containing compounds. nih.gov In a study focused on developing nonpeptide agonists for RXFP3, a series of indole-containing amidinohydrazones was synthesized and evaluated. nih.govacs.org Within this series, the introduction of a fluorine atom at the C5-position of the indole ring (compound 2k) was found to be favorable, improving potency more than 2-fold compared to the unsubstituted analog. nih.gov

EP3 Receptor: The prostaglandin EP3 receptor plays a role in various physiological processes, including platelet aggregation. nih.govnih.gov Antagonists of this receptor are being explored as a novel class of antiplatelet agents. nih.gov A potent and selective EP3 antagonist, DG-041, features a 5-fluoro-1H-indole core. nih.gov This compound, identified as 3-(1-((2,4-dichlorophenyl)methyl)-5-fluoro-3-methyl-1H-indol-7-yl)-N-((4,5-dichloro-2-thienyl)sulfonyl)-2-propenamide, effectively inhibits prostaglandin E2-facilitated platelet aggregation in vitro and ex vivo. nih.gov The development of this compound demonstrates that the 5-fluoro-indole scaffold can be successfully utilized to design high-affinity ligands for the EP3 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of the 5-fluoro-indole scaffold, SAR studies have provided valuable insights into the structural requirements for activity at various targets.

For α-Glucosidase Inhibition: In the series of 5-fluoro-2-oxindole derivatives, the nature and position of the substituent on the benzylidene ring at the 3-position significantly influenced inhibitory activity. nih.gov Compounds with halogen substituents (chloro, bromo) at the para-position of the benzylidene ring showed high potency. nih.govacs.org

For RXFP3 Receptor Agonism: SAR studies on indole-containing amidinohydrazones revealed key structural features for RXFP3 agonist activity. The indole N-H group was found to be essential, as its methylation resulted in a complete loss of activity. nih.gov The C5-position of the indole ring was identified as a key site for modification to improve potency, with a 5-fluoro substituent (compound 2k) showing the most significant improvement among halogen substitutions. nih.gov The rank order of activity for halogens at this position was F > Cl > Br > I. nih.gov

These studies collectively underscore the utility of the this compound scaffold as a highly adaptable and promising starting point for medicinal chemistry campaigns targeting a diverse range of enzymes and receptors.

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, which in turn can significantly modulate its biological activity. The presence of fluorine on both the indole ring (at C5) and the phenyl ring (at C4) of this compound is a deliberate design choice intended to leverage several well-established benefits of fluorination.

Key impacts of fluorine substitution include:

Enhanced Metabolic Stability: Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond make it less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to a carbon-hydrogen (C-H) bond. This can increase the compound's half-life and bioavailability.

Increased Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a ligand to its protein target. The strategic placement of fluorine can lead to favorable interactions with amino acid residues in the binding pocket.

Modulation of Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and reach intracellular targets.

Alteration of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for receptor recognition and binding.

The following table summarizes the general effects of fluorine substitution on the properties of drug candidates.

PropertyEffect of Fluorine Substitution
Metabolic Stability Generally increased due to the higher C-F bond strength.
Binding Affinity Can be enhanced through favorable electrostatic and non-covalent interactions.
Lipophilicity Typically increased, aiding in membrane permeability.
pKa Can be altered, influencing ionization state and receptor interaction.

Role of Substituents at Indole Positions (C3, N1, C5) on Receptor Binding and Activity

The indole scaffold is a privileged structure in medicinal chemistry, and the nature and position of its substituents are critical determinants of its biological activity. For this compound, the substituents at positions C3, N1, and C5 each play a distinct role in its interaction with biological targets.

C3 Position: The substitution at the C3 position with a 4-fluorophenyl group is a common feature in many biologically active indole derivatives. This bulky aromatic group can engage in π-π stacking and hydrophobic interactions within a receptor's binding site. The orientation of this phenyl ring is crucial for optimal binding. Structure-activity relationship (SAR) studies on related 3-phenylindole compounds have shown that substituents on this phenyl ring can significantly influence potency and selectivity.

N1 Position: The indole nitrogen (N1) can act as a hydrogen bond donor. Alkylation or substitution at this position can modulate the compound's hydrogen bonding capacity and steric profile. In many indole-based compounds, N1 substitution is explored to fine-tune receptor affinity and selectivity. For instance, in a series of 2-aryl-3-(4-piperidyl)indoles, modifications at the N1 position were found to influence affinity for the 5-HT2A receptor.

C5 Position: The fluorine atom at the C5 position, as discussed previously, imparts significant electronic and metabolic advantages. SAR studies of various indole derivatives have demonstrated that substitution at this position with electron-withdrawing groups like fluorine can enhance biological activity. For example, in a series of 5-fluoro-2-oxindole derivatives, the presence of the C5-fluoro group was integral to their α-glucosidase inhibitory activity. nih.gov

The table below illustrates the general influence of substituents at these key indole positions on receptor interactions, based on studies of related indole compounds.

Indole PositionSubstituent in this compoundGeneral Role in Receptor Binding and Activity
C3 4-fluorophenylProvides a key hydrophobic and aromatic interaction domain; influences potency and selectivity.
N1 HydrogenActs as a hydrogen bond donor; substitution can modulate binding and physicochemical properties.
C5 FluorineEnhances metabolic stability, modulates electronics, and can participate in specific binding interactions.

Computational Approaches to Ligand-Target Interactions

Computational chemistry provides powerful tools to predict and understand the interactions between small molecules like this compound and their biological targets. These methods are instrumental in rational drug design and in interpreting experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can elucidate its potential binding modes within a protein's active site.

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (from databases like the Protein Data Bank or through homology modeling) and the ligand.

Docking Simulation: Using algorithms to explore various conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For fluorinated indoles, docking studies can reveal specific interactions involving the fluorine atoms, such as halogen bonds or favorable electrostatic contacts with the protein backbone or side chains.

Quantum chemical modeling, often employing methods like Density Functional Theory (DFT), provides a more detailed and accurate description of the electronic structure of molecules and their interactions. These methods can be used to:

Calculate Molecular Properties: Determine properties such as electrostatic potential, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity and intermolecular interactions.

Analyze Non-covalent Interactions: Accurately model weaker interactions like hydrogen bonds, halogen bonds, and π-π stacking, which are critical for ligand-receptor binding.

Refine Docking Poses: The energies of binding poses obtained from molecular docking can be recalculated with higher accuracy using quantum mechanical methods to refine the prediction of the most stable binding mode.

For this compound, quantum chemical calculations can precisely model the electron-withdrawing effects of the fluorine atoms and how they influence the charge distribution across the molecule, thereby affecting its interactions with the receptor.

Development of Fluoroindole Probes for Biological Systems

The intrinsic fluorescence of the indole nucleus, combined with the favorable properties imparted by fluorine, makes fluoroindoles attractive scaffolds for the development of chemical probes for biological imaging and assays. nih.gov These probes are designed to bind to a specific biological target and report on its presence, location, or activity through a change in their fluorescent properties.

The development of a fluoroindole-based probe involves:

Fluorophore Design: The core this compound structure can serve as the fluorophore. Its photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by further chemical modifications.

Linker and Targeting Moiety: A linker is often incorporated to attach a targeting moiety that provides specificity for a particular protein or cellular component.

Mechanism of Action: The probe can be designed to be "always on" or to exhibit a change in fluorescence upon binding to its target ("turn-on" or "turn-off" probes).

Indole derivatives have been successfully used to create fluorescent probes for various applications, including sensing pH changes and detecting specific ions. nih.gov The introduction of fluorine can enhance the photostability and quantum yield of these probes, making them more robust for biological imaging applications such as fluorescence microscopy. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.